

Effect of buffer ionic strength on protein elution from SEPHADEX G-150

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Compound of Interest

Compound Name: SEPHADEX G-150

Cat. No.: B1170174

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Technical Support Center: Protein Elution from SEPHADEX G-150

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with protein elution from **SEPHADEX G-150** size exclusion chromatography. The following sections address common issues related to the effect of buffer ionic strength on protein separation.

Frequently Asked Questions (FAQs)

Q1: What is the primary role of ionic strength in the mobile phase during protein elution from **SEPHADEX G-150**?

A1: The primary role of ionic strength in the mobile phase is to minimize secondary ionic interactions between the proteins and the Sephadex matrix.[1][2] Sephadex, a cross-linked dextran matrix, can have a small number of negatively charged groups.[2][3] These can cause undesirable ion-exchange effects, leading to poor peak shape and inaccurate molecular size estimation. By increasing the ionic strength of the buffer, these non-specific interactions are masked, allowing for a separation based primarily on the hydrodynamic radius of the proteins. [1][2]

Q2: What is the recommended ionic strength for a buffer used with **SEPHADEX G-150**?

Troubleshooting & Optimization





A2: A common recommendation is to use a buffer with an ionic strength equivalent to at least 150 mM sodium chloride.[3] This concentration is generally sufficient to prevent most ionic interactions. However, the optimal ionic strength can be protein-dependent, and it may be necessary to optimize this parameter for your specific protein of interest.[1][2] For desalting applications, a lower salt concentration of around 25 mM NaCl is sometimes recommended to prevent ionic interactions.[4]

Q3: What can happen if the ionic strength of my buffer is too low?

A3: If the buffer ionic strength is too low, secondary ionic interactions can occur between the protein and the stationary phase.[1][2] This can lead to several issues:

- For basic proteins (pI > buffer pH): These positively charged proteins may interact with the
 negatively charged groups on the Sephadex matrix, causing retardation and elution at a later
 volume than expected for their size.[2]
- For acidic proteins (pl < buffer pH): These negatively charged proteins may be repelled by the matrix, leading to ion-exclusion effects and elution at an earlier volume than expected.[1]
 [2]
- Poor peak shape and resolution: These interactions can result in broad, asymmetric peaks and reduced separation efficiency.[1]

Q4: Can the ionic strength of the buffer be too high? What are the consequences?

A4: Yes, excessively high ionic strength can also be problematic. At salt concentrations above 1 M, hydrophobic interactions between the protein and the chromatography medium can be promoted, which may cause retardation of hydrophobic proteins. Very high salt concentrations, such as greater than 1.5 M ammonium sulfate, can even cause the column packing to shrink.

Q5: How does the relationship between buffer pH and a protein's isoelectric point (pI) influence the effect of ionic strength?

A5: The relationship between buffer pH and a protein's pI determines the protein's net charge, which in turn dictates its potential for ionic interactions with the Sephadex matrix at low ionic strengths.[1][2]



- When buffer pH is below the protein's pI: The protein will have a net positive charge and may bind to the negatively charged groups on the matrix.
- When buffer pH is above the protein's pI: The protein will have a net negative charge and may be repelled by the matrix. Increasing the ionic strength of the buffer helps to mitigate these pH-dependent ionic interactions.[1][3]

Troubleshooting Guide

Troubleshooting & Optimization

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Issue	Possible Cause	Recommended Solution
Protein elutes earlier than expected (Peak 1)	Low Ionic Strength: The protein may be acidic and experiencing ion repulsion from the negatively charged Sephadex matrix.[2]	Increase the ionic strength of the buffer by adding NaCl to a concentration of at least 150 mM.[3] This will help to shield the charges and minimize repulsion.
Protein elutes later than expected (Peak 2)	Low Ionic Strength: The protein may be basic and interacting ionically with the negatively charged groups on the Sephadex matrix.[2]	Increase the ionic strength of the buffer to at least 150 mM NaCl to disrupt these ionic interactions.[3]
Broad or asymmetric peaks	Secondary Interactions: Low ionic strength can lead to a combination of ionic interactions and size exclusion, resulting in poor peak shape.[1]	Optimize the ionic strength of your buffer. A good starting point is 150 mM NaCl. You may need to test a range of salt concentrations to find the optimal condition for your protein.
Protein aggregation	Inappropriate Buffer Conditions: The buffer composition, including ionic strength and pH, can influence protein stability and lead to aggregation.[5][6]	Ensure your buffer conditions are suitable for your protein's stability. While increasing ionic strength can prevent protein-protein interactions that lead to aggregation, very high salt can also promote it.[6] Consider performing a stability screen for your protein under different buffer conditions.



Poor recovery of protein

Strong Ionic or Hydrophobic Interactions: The protein may be strongly binding to the column matrix.

For ionic interactions, increase the buffer's ionic strength.[1] If hydrophobic interactions are suspected (at high salt concentrations), try reducing the salt concentration.

Experimental Protocols

Protocol: Evaluating the Effect of Buffer Ionic Strength on Protein Elution from SEPHADEX G-150

This protocol outlines a general procedure to assess how varying the ionic strength of the elution buffer affects the separation of a protein mixture on a **SEPHADEX G-150** column.

- 1. Materials:
- SEPHADEX G-150 resin
- Chromatography column
- · Peristaltic pump or FPLC system
- UV detector (280 nm)
- Fraction collector
- Protein standards of known molecular weight
- Your protein sample
- Buffers:
 - Base Buffer: 50 mM Sodium Phosphate, pH 7.0
 - Low Ionic Strength Buffer: 50 mM Sodium Phosphate, pH 7.0
 - Medium Ionic Strength Buffer: 50 mM Sodium Phosphate, 150 mM NaCl, pH 7.0



- High Ionic Strength Buffer: 50 mM Sodium Phosphate, 500 mM NaCl, pH 7.0
- 2. Column Packing:
- Prepare a slurry of SEPHADEX G-150 in the Medium Ionic Strength Buffer according to the manufacturer's instructions.
- Carefully pack the chromatography column, ensuring a uniform and well-consolidated bed.
- Equilibrate the column with at least 2-3 column volumes of the Medium Ionic Strength Buffer.
- 3. Experimental Procedure:
- Run 1: Medium Ionic Strength (Control)
 - 1. Equilibrate the packed column with the Medium Ionic Strength Buffer until a stable baseline is achieved on the UV detector.
 - 2. Prepare your protein sample in the Medium Ionic Strength Buffer.
 - 3. Load the sample onto the column.
 - 4. Begin elution with the Medium Ionic Strength Buffer at a constant flow rate.
 - 5. Collect fractions and monitor the UV absorbance at 280 nm.
 - 6. Note the elution volume of your protein(s) of interest.
- Run 2: Low Ionic Strength
 - 1. Re-equilibrate the column with at least 3-4 column volumes of the Low Ionic Strength Buffer until the baseline and conductivity are stable.
 - 2. Prepare your protein sample in the Low Ionic Strength Buffer.
 - 3. Load the sample and elute with the Low Ionic Strength Buffer.
 - 4. Collect fractions and monitor the elution profile. Compare the elution volume to the control run.



- · Run 3: High Ionic Strength
 - 1. Re-equilibrate the column with at least 3-4 column volumes of the High Ionic Strength Buffer.
 - 2. Prepare your protein sample in the High Ionic Strength Buffer.
 - 3. Load the sample and elute with the High Ionic Strength Buffer.
 - 4. Collect fractions and monitor the elution profile. Compare the elution volumes to the other runs.
- 4. Data Analysis:
- Plot the chromatograms (UV absorbance vs. elution volume) for each ionic strength condition.
- Compare the elution volumes, peak shapes, and resolution for your protein(s) of interest under the different conditions.
- Summarize the results in a table for easy comparison.

Data Presentation

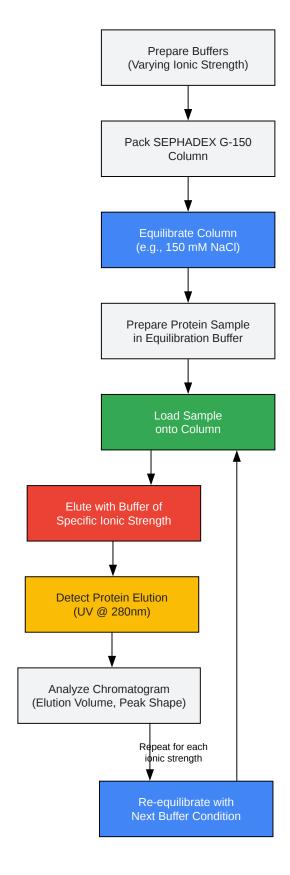
Table 1: Effect of Ionic Strength on Protein Elution Volume



Buffer Ionic Strength	Analyte	Observed Elution Volume (mL)	Expected Elution Volume (mL)	Comments
Low (e.g., 0 mM NaCl)	Acidic Protein (pl < 7.0)	Reduced	Based on MW	Potential ion- exclusion
Low (e.g., 0 mM NaCl)	Basic Protein (pl > 7.0)	Increased	Based on MW	Potential ion- exchange
Medium (150 mM NaCl)	All Proteins	Close to expected	Based on MW	Ideal size exclusion behavior
High (500 mM NaCl)	Hydrophobic Protein	Potentially increased	Based on MW	Possible hydrophobic interactions

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References

- 1. Size-Exclusion Chromatography for the Analysis of Protein Biotherapeutics and their Aggregates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cytivalifesciences.com [cytivalifesciences.com]
- 3. harvardapparatus.com [harvardapparatus.com]
- 4. cytivalifesciences.com [cytivalifesciences.com]
- 5. Comparative effects of pH and ionic strength on protein-protein interactions, unfolding, and aggregation for IgG1 antibodies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
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